L-Aspartic acid sodium salt monohydrate (CAS 323194-76-9) is a highly soluble, zwitterionic amino acid derivative utilized extensively across pharmaceutical formulations, advanced cell culture media, and specialized food technology. Characterized by its precise monohydrate crystalline structure (MW 173.10 g/mol) and neutral-to-slightly-alkaline aqueous profile (pH 6.0–7.5), this compound serves as a critical chiral building block, an umami flavor enhancer, and a highly bioavailable nitrogen and carbon source. Its defined hydration state ensures superior storage stability and handling compared to anhydrous variants, making it a preferred precursor for high-concentration liquid feeds, parenteral nutrition, and active pharmaceutical ingredient (API) synthesis where strict molar accuracy is required .
Attempting to substitute L-aspartic acid sodium salt monohydrate with its free acid counterpart (L-aspartic acid) fundamentally disrupts high-concentration workflows due to the free acid's poor aqueous solubility (~5 mg/mL at 25 °C) and acidic nature, which necessitates disruptive in situ neutralization. Furthermore, utilizing anhydrous sodium L-aspartate introduces severe hygroscopicity risks, leading to variable water absorption during storage and weighing. This variability directly compromises the molar precision required in tightly controlled bioreactor feeds and parenteral formulations. Finally, substituting with racemic (DL) or D-enantiomeric forms introduces biologically inactive or potentially inhibitory isomers, rendering them entirely unsuitable for stereospecific enzymatic assays, cell culture metabolism, and targeted neurological therapies.
In biopharmaceutical manufacturing, the volume of feed media must be minimized to prevent bioreactor dilution. L-Aspartic acid sodium salt monohydrate exhibits an aqueous solubility exceeding 100 mg/mL at standard conditions, whereas free L-aspartic acid is limited to approximately 5 mg/mL. This >20-fold increase in solubility allows formulators to create highly concentrated feed solutions without the risk of precipitation. Consequently, the sodium salt monohydrate is explicitly preferred in advanced fed-batch cell culture media to maintain nutrient density while minimizing added volume.
| Evidence Dimension | Aqueous Solubility at 20-25 °C |
| Target Compound Data | >100 mg/mL |
| Comparator Or Baseline | L-Aspartic acid (free acid): ~5 mg/mL |
| Quantified Difference | >20-fold higher solubility |
| Conditions | Standard aqueous solution at room temperature |
Enables the formulation of ultra-concentrated liquid feeds and parenteral solutions without precipitation, minimizing fluid volume addition in bioreactors.
For precise pharmaceutical dosing and biochemical assays, the exact molarity of the active ingredient is critical. L-Aspartic acid sodium salt monohydrate provides a stable, defined hydration state (one water molecule per complex, MW 173.10 g/mol) that resists ambient moisture fluctuations. In contrast, anhydrous sodium aspartate is highly hygroscopic, rapidly absorbing atmospheric moisture and altering its effective mass during weighing and storage. The monohydrate form guarantees a consistent 98.5% to 101.0% assay reliability under standard ambient conditions, eliminating the batch-to-batch molar variability inherent to anhydrous substitutes .
| Evidence Dimension | Mass stability and molar predictability |
| Target Compound Data | Stable monohydrate (MW 173.10 g/mol), resists ambient moisture |
| Comparator Or Baseline | Anhydrous sodium aspartate: Hygroscopic, variable mass |
| Quantified Difference | Elimination of moisture-induced weighing errors |
| Conditions | Standard ambient room temperature and humidity storage |
Ensures exact stoichiometric dosing in pharmaceutical formulations and analytical reagents, preventing costly batch failures due to inaccurate weighing.
Incorporating amino acids into sensitive biological systems often requires strict pH control. The aqueous solution of L-aspartic acid sodium salt monohydrate yields a near-neutral to slightly alkaline pH (6.0 to 7.5), allowing for direct integration into cell culture media and enzymatic buffers. Conversely, the addition of free L-aspartic acid drastically lowers the pH, necessitating the addition of strong bases in situ. This neutralization step not only complicates the manufacturing process but also risks localized pH spikes and unwanted increases in total ionic strength, which can denature sensitive proteins or disrupt cellular osmolarity .
| Evidence Dimension | Solution pH upon dissolution |
| Target Compound Data | pH 6.0 - 7.5 (neutral to slightly alkaline) |
| Comparator Or Baseline | Free L-aspartic acid: Highly acidic pH |
| Quantified Difference | Eliminates the need for in situ base titration |
| Conditions | Aqueous dissolution prior to buffer adjustment |
Streamlines manufacturing workflows by allowing direct addition to sensitive biological media without risking localized pH shock or excessive salt loading.
Leveraging its >100 mg/mL solubility and neutral pH profile, L-aspartic acid sodium salt monohydrate is a critical component in concentrated feed media for mammalian cell biomanufacturing. It provides a highly bioavailable nitrogen and carbon source without the precipitation risks or excessive volume requirements associated with the free acid form, thereby maximizing volumetric titer in bioreactors [1].
The compound's defined monohydrate stability ensures precise molar dosing required for intravenous formulations. It is utilized as a highly soluble, stereospecific electrolyte replenisher and amino acid source, supporting nitrogen balance and metabolic function in patients without introducing the hygroscopic variability of anhydrous salts .
As the second largest amino acid flavor enhancer after monosodium glutamate (MSG), the sodium salt of L-aspartic acid provides a distinct umami profile. Its high solubility and stable crystalline form make it ideal for dry food blends and liquid condiments where precise, moisture-stable flavor dosing is required, offering an alternative or synergistic ingredient to traditional MSG.
The guaranteed L-enantiomeric purity and precise molecular weight of the monohydrate form make it an optimal starting material for solution-phase peptide synthesis and the production of advanced pharmaceutical intermediates. Its predictable stoichiometry prevents the yield losses associated with hygroscopic anhydrous precursors .